molecular formula C11H11NO3S B1332453 Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate CAS No. 73824-25-6

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No.: B1332453
CAS No.: 73824-25-6
M. Wt: 237.28 g/mol
InChI Key: PNLSMEXGDDKKDY-UHFFFAOYSA-N
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Description

Nomenclature and Classification

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate belongs to the broader classification of benzoxazole derivatives, specifically categorized as a heterocyclic aromatic compound with thioether and ester functionalities. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound name reflects its structural components: an ethyl ester of acetic acid substituted at the 2-position with a 1,3-benzoxazol-2-ylsulfanyl group. Alternative nomenclature systems recognize this compound under several synonymous names, including ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate and ethyl (2-benzoxazolylthio)acetate, all referring to the same chemical entity. The compound falls within multiple chemical classifications simultaneously, encompassing aliphatic heterocycles, aromatic heterocycles, heterocyclic compounds, esters, and aromatic cyclic structures. This multi-classification system reflects the compound's complex structural nature and its potential for diverse chemical reactivity patterns.

The chemical classification system places this compound within the benzoxazole family, which represents one of the most pharmaceutically important heterocyclic scaffolds in modern drug discovery. Benzoxazole compounds are characterized by their benzene ring fused with an oxazole ring, where the oxazole component contains both oxygen and nitrogen heteroatoms in a five-membered ring arrangement. The presence of the sulfanyl linkage in this compound adds another dimension to its chemical classification, as thioether compounds often exhibit unique biological and chemical properties compared to their oxygen or nitrogen analogs. The ester functionality contributes to the compound's classification as a carboxylic acid derivative, which typically influences its solubility, reactivity, and potential biological activity profiles.

Historical Context and Scientific Development

The development of benzoxazole chemistry traces back to the early recognition of heterocyclic compounds as fundamental building blocks in pharmaceutical research. Historical studies have established that benzoxazole derivatives exhibit remarkable pharmacological activities, making them subjects of extensive scientific investigation over several decades. The systematic study of benzoxazole compounds gained momentum as researchers recognized their potential as scaffolds for developing therapeutically active molecules, with position 2 of the benzoxazole ring being identified as particularly decisive for biological activity. Early synthetic protocols for benzoxazole derivatives focused on establishing reliable methods for constructing the heterocyclic core while maintaining functional group compatibility for further derivatization.

The specific development of sulfanyl-substituted benzoxazole compounds, including this compound, emerged from the broader exploration of heterocyclic chemistry in the mid-to-late twentieth century. Scientific literature from the 1990s documents systematic investigations into benzoxazole derivatives with various substituents, including thioether linkages, as researchers sought to expand the chemical diversity of this important heterocyclic family. These early studies laid the groundwork for understanding structure-activity relationships in benzoxazole chemistry and established synthetic methodologies that remain relevant in contemporary research. The recognition of benzoxazole compounds as privileged scaffolds in medicinal chemistry has driven continued interest in derivatives such as this compound, particularly as synthetic intermediates and potential bioactive compounds.

Recent advances in benzoxazole chemistry have revealed alternative biosynthetic pathways for these compounds in natural systems, with researchers discovering benzoxazole assembly mechanisms in anaerobic bacteria. These findings have expanded the scientific understanding of benzoxazole formation beyond traditional synthetic chemistry approaches, providing insights into biological processes that generate these important heterocyclic structures. The discovery of natural benzoxazole metabolites has further validated the significance of this chemical class and has inspired new synthetic approaches for accessing complex benzoxazole derivatives, including compounds related to this compound.

Significance in Benzoxazole Chemistry

This compound occupies a significant position within benzoxazole chemistry due to its unique combination of structural features that exemplify key principles in heterocyclic compound design. The compound demonstrates the versatility of the benzoxazole scaffold, which has been recognized as one of the most important heterocycles exhibiting remarkable pharmacological activities. Benzoxazole derivatives have established themselves as vital pharmacophores in medicinal chemistry, with their structural modifications leading to distinguishable differences in pharmacological activities. The incorporation of a sulfanyl linkage in this compound represents a strategic approach to modulating the electronic and steric properties of the benzoxazole core, potentially influencing both chemical reactivity and biological activity.

The significance of this compound extends to its potential role as a synthetic intermediate in the preparation of more complex benzoxazole derivatives. Research has demonstrated that benzoxazole compounds can serve as precursors for various chemical transformations, including those involving the 2-position substituents. The ester functionality in this compound provides opportunities for further derivatization through standard organic chemistry reactions, while the sulfanyl group offers additional sites for chemical modification. This structural versatility makes the compound valuable for structure-activity relationship studies and for the development of focused chemical libraries based on the benzoxazole scaffold.

Contemporary research has highlighted the importance of benzoxazole derivatives in addressing various therapeutic targets, with studies showing that these compounds can exhibit antimicrobial, anticancer, and other beneficial biological activities. The recent synthesis of novel benzoxazole derivatives using sustainable synthetic methods has demonstrated enhanced antiproliferative and antibacterial activities, particularly against cancer cell lines and pathogenic bacteria. Within this context, this compound represents a valuable member of the benzoxazole family that could contribute to ongoing drug discovery efforts. The compound's structural features align with design principles that have proven successful in developing bioactive benzoxazole derivatives, suggesting its potential utility in pharmaceutical research applications.

Registry Information and Identifiers

This compound is officially registered under Chemical Abstracts Service number 73824-25-6, which serves as its primary identification number in chemical databases and regulatory systems worldwide. The compound's molecular formula has been established as C₁₁H₁₁NO₃S, corresponding to a molecular weight of 237.28 grams per mole. These fundamental identifiers provide the basis for unambiguous identification of the compound in scientific literature and commercial applications. The exact mass of the compound has been determined to be 237.04600 atomic mass units, which is essential for mass spectrometric identification and analytical characterization.

Table 1: Primary Registry Information and Chemical Identifiers

Parameter Value
Chemical Abstracts Service Number 73824-25-6
Molecular Formula C₁₁H₁₁NO₃S
Molecular Weight 237.28 g/mol
Exact Mass 237.04600 u
International Union of Pure and Applied Chemistry Name This compound

The structural identification of this compound is further supported by standardized chemical descriptors that facilitate database searches and computational chemistry applications. The International Chemical Identifier string for the compound has been established as InChI=1S/C11H11NO3S/c1-2-14-10(13)7-16-11-12-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3, which provides a complete description of the molecular connectivity. The corresponding International Chemical Identifier Key, PNLSMEXGDDKKDY-UHFFFAOYSA-N, serves as a hashed version of the International Chemical Identifier that enables rapid database searching while maintaining structural specificity. The Simplified Molecular Input Line Entry System representation, CCOC(=O)CSC1=NC2=CC=CC=C2O1, provides a compact linear notation that describes the complete molecular structure in a format suitable for computational processing.

Table 2: Structural Descriptors and Database Identifiers

Descriptor Type Value
International Chemical Identifier InChI=1S/C11H11NO3S/c1-2-14-10(13)7-16-11-12-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3
International Chemical Identifier Key PNLSMEXGDDKKDY-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCOC(=O)CSC1=NC2=CC=CC=C2O1
Topological Polar Surface Area 77.63 Ų
Logarithm of Partition Coefficient 2.48300

Additional registry information includes physical property predictions that are valuable for understanding the compound's behavior in various chemical and biological systems. The topological polar surface area has been calculated as 77.63 square angstroms, which provides insight into the compound's potential for membrane permeability and drug-like properties. The logarithm of the partition coefficient between octanol and water has been estimated at 2.48300, indicating moderate lipophilicity that could influence the compound's pharmacokinetic properties and synthetic utility. These calculated properties, combined with the primary registry information, provide a comprehensive identification profile for this compound that supports both research applications and practical chemical work.

Properties

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-14-10(13)7-16-11-12-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLSMEXGDDKKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353715
Record name ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73824-25-6
Record name ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate typically involves the reaction of 2-mercaptobenzoxazole with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanylacetate moiety acts as a nucleophilic center, enabling substitution reactions:

Reagent/ConditionsProductYield (%)Key CharacteristicsReference
Hydrazine hydrate (ethanol, RT)2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide95MP: 198–199°C; IR: 3308 cm⁻¹ (NH stretch)
Ethyl 2-bromo isobutyrate (DMF, K₂CO₃, 24 hr)Ethyl-2-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropionate35Yellow oil; IR: 1734 cm⁻¹ (C=O stretch)
Potassium glycinate (ethanol/DMF, 24 hr)Glycine derivative (C₉H₈N₂O₃S)78Requires neutralization with acetic acid

Mechanistic Insight :
The sulfanyl group undergoes SN2 reactions with alkyl halides or nucleophiles like hydrazine, facilitated by polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃).

Ester Hydrolysis and Derivatives

The ethyl ester group participates in hydrolysis and transesterification:

Reaction TypeReagents/ConditionsProductYield (%)NotesReference
Acidic HydrolysisHCl/EtOH (reflux)2-(1,3-Benzoxazol-2-ylsulfanyl)acetic acid85Requires 6 hr; IR: 1705 cm⁻¹ (COOH)
TransesterificationMethanol/H₂SO₄Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate9012 hr at 60°C
Hydrazide FormationHydrazine hydrate (ethanol, 3 hr)2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide95Key intermediate for Schiff bases

Benzoxazole Ring Functionalization

The benzoxazole ring undergoes electrophilic substitution and cross-coupling:

| Reac

Scientific Research Applications

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Different Heterocyclic Cores

The heterocyclic core significantly influences electronic properties, solubility, and bioactivity. Key comparisons include:

Compound Name Heterocyclic Core Key Substituents Biological Implications Reference
Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate Benzoxazole None Potential antimicrobial/antifungal activity inferred from analogs
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate Imidazole 2,5-Diphenyl Enhanced π-π interactions for ligand-receptor binding
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzothiazole Indol-3-yl, cyano Improved electron-withdrawing effects for enzyme inhibition
Ethyl 2-benzothiazolyl acetate Benzothiazole None Versatile precursor for hydrazide derivatives with diverse bioactivities


Key Insights :

  • Benzoxazole (oxygen-containing) offers moderate electron-withdrawing effects compared to benzothiazole (sulfur-containing), which enhances lipophilicity and membrane permeability.
  • Imidazole derivatives (e.g., ) exhibit structural flexibility, enabling interactions with metal ions or biological targets via nitrogen lone pairs.
Influence of Ester Group Variation

The ester group impacts solubility, stability, and metabolic pathways:

Compound Name Ester Group Key Properties Reference
This compound Ethyl Higher hydrolysis susceptibility
tert-Butyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate tert-Butyl Enhanced steric hindrance, slower degradation

Key Insights :

  • Ethyl esters are more reactive in hydrolytic environments, advantageous for prodrug designs.
  • tert-Butyl esters () improve stability under acidic conditions, favoring prolonged shelf-life in pharmaceuticals.
Substituent Effects on Reactivity and Bioactivity

Substituents modulate electronic and steric properties:

Compound Name (Example) Substituent Functional Impact Reference
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate 4-Chlorophenyl Electron-withdrawing effect enhances electrophilic reactivity
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Cyano (-CN) Stabilizes charge transfer complexes, aiding enzyme inhibition
[4-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenyl] 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate Hydrazinylidene, thiazolidinone Multi-target interactions for disease modulation

Key Insights :

  • Halogenated substituents (e.g., Cl, Br) enhance electrophilicity and binding to biological targets.
  • Bulky groups (e.g., trifluoromethyl in ) improve selectivity by reducing off-target interactions.

Key Insights :

  • Reflux in acetone () provides a robust, one-step synthesis for benzoxazole derivatives.
  • Multi-component reactions () enable structural complexity but may require longer optimization.
Crystallographic and Physicochemical Properties

Crystallographic data (e.g., ) confirm the planar geometry of benzoxazole derivatives, critical for stacking interactions in solid-state formulations. The compound in features a tetrahydropyridine ring, introducing conformational rigidity absent in simpler analogs .

Biological Activity

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a benzoxazole derivative that has garnered interest due to its diverse biological activities. This compound exhibits potential in various fields, particularly in medicinal chemistry, due to its interactions with biological targets such as enzymes and receptors. The following sections detail its biological activities, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO3S. Its structure includes an ethyl ester group linked to a benzoxazole moiety via a sulfanyl group, which contributes to its biological activity. The presence of the benzoxazole ring is significant as it is known for its pharmacological properties.

1. Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity involves the disruption of bacterial cell walls and inhibition of essential metabolic enzymes.

2. Anticancer Potential

Research has indicated that this compound may possess anticancer properties , particularly against human colorectal carcinoma (HCT116) cell lines. In vitro studies have shown that it can inhibit cancer cell proliferation, suggesting a potential role in cancer therapy . The compound's ability to interact with various molecular targets enhances its anticancer efficacy.

3. Other Biological Activities

Benzoxazole derivatives are known for a range of additional activities, including:

  • Anti-inflammatory
  • Analgesic
  • Antidepressant
    These activities are attributed to the compound's ability to modulate biological pathways through enzyme inhibition or receptor interaction .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors involved in cellular signaling pathways. For instance:

  • Inhibition of Kinases : The compound has shown inhibitory effects on key kinases such as EGFR and CDK2, which are critical in cancer cell proliferation and survival .
  • Disruption of Metabolic Pathways : By affecting metabolic enzymes in bacteria, it can effectively reduce microbial growth.

Synthesis Methods

This compound can be synthesized through various methodologies involving the reaction of benzoxazole derivatives with ethyl bromoacetate in the presence of suitable bases like potassium carbonate. This synthesis route allows for the efficient production of the compound with good yields .

Research Findings and Case Studies

StudyFindings
Niranjan et al., 2018Reported antimicrobial activity against multiple bacterial strains; demonstrated potential as a lipid-modifying agent .
RSC Advances, 2023Evaluated cytotoxicity against HCT116 cells; showed significant inhibition with IC50 values comparable to standard anticancer drugs .
PMC Research Article, 2023Investigated kinase inhibitory activity; confirmed interaction with EGFR and CDK2 leading to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or esterification under reflux conditions. For example, reacting 2-mercaptobenzoxazole with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C for 6–12 hours. Reaction progress is monitored via TLC (using silica gel plates and UV visualization), and purification is achieved through recrystallization from methanol or ethanol . Optimization includes adjusting molar ratios (typically 1:1.2 for thiol:haloacetate) and catalyst use (e.g., K₂CO₃ for deprotonation).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key protocols include:

  • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or handling due to potential vapor release.
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention. Spills should be contained with inert absorbents (e.g., vermiculite) .

Q. How is the purity and structural identity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Melting Point Analysis : Compare observed mp with literature values.
  • Spectroscopy : ¹H/¹³C NMR (e.g., benzoxazole protons at δ 7.2–8.5 ppm, acetate methyl at δ 1.2–1.4 ppm) and FT-IR (C=O stretch ~1740 cm⁻¹, C-S stretch ~650 cm⁻¹).
  • Chromatography : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .

Advanced Research Questions

Q. What crystallographic methods are employed to resolve the 3D structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement). Key parameters include:

  • Crystal System : Monoclinic (e.g., space group P2₁/c).

  • Data Collection : Mo Kα radiation (λ = 0.71073 Å), 293 K temperature.

  • Refinement : Full-matrix least-squares on with R-factor <0.05. Hydrogen bonding networks (e.g., C-H⋯O/N interactions) are analyzed using Mercury software .

    Crystallographic Data Values
    Molecular formulaC₁₁H₁₀N₂O₃S
    Unit cell dimensionsa = 12.463 Å, b = 24.324 Å, c = 9.235 Å
    β angle109.608°
    Z4

Q. How can researchers resolve discrepancies in reported bioactivity data for benzoxazole-containing analogs?

  • Methodological Answer : Contradictions may arise from assay variability or structural impurities. Strategies include:

  • Comparative Bioassays : Test compounds side-by-side under identical conditions (e.g., MIC assays for antimicrobial activity).
  • Metabolite Profiling : Use LC-MS to rule out degradation products.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzoxazole) with activity trends .

Q. What strategies optimize the compound’s solubility and stability in pharmacological studies?

  • Methodological Answer :

  • Solubility : Use co-solvents (e.g., DMSO ≤1% in aqueous buffers) or β-cyclodextrin inclusion complexes.
  • Stability : Assess pH-dependent degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust formulation to avoid hydrolysis of the ester moiety .

Q. How are computational methods (e.g., DFT) applied to predict reactivity or interaction sites?

  • Methodological Answer : Density Functional Theory (B3LYP/6-311+G(d,p)) calculates:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfur atom in sulfanyl group as nucleophilic).
  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge-transfer interactions with biological targets (e.g., enzymes or DNA) .

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